Ethene;ethenyl acetate;2-methylprop-2-enoic acid
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Overview
Description
Ethene: , ethenyl acetate , and 2-methylprop-2-enoic acid are three distinct organic compounds with significant roles in various industrial and scientific applications
Preparation Methods
Ethene
Ethene can be prepared through several methods:
Laboratory Preparation: Ethene is commonly prepared by dehydrating ethanol using concentrated sulfuric acid at around 170°C.
Industrial Production: Ethene is primarily produced by steam cracking of hydrocarbons such as ethane and propane.
Ethenyl Acetate
Ethenyl acetate is synthesized through:
Ethylene Gas Phase Method: Ethylene, oxygen, and acetic acid react in the presence of a palladium catalyst at 160-180°C.
Ethylene Liquid Phase Method: Ethylene and acetic acid react with palladium chloride and copper chloride as catalysts.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is prepared by:
Acetone Cyanohydrin Route: Acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid.
Isobutylene Oxidation: Isobutylene is oxidized sequentially to methacrolein and then to methacrylic acid.
Chemical Reactions Analysis
Ethene
Ethene undergoes various reactions:
Addition Reactions: Ethene reacts with halogens (e.g., chlorine) to form dihaloalkanes.
Polymerization: Ethene polymerizes to form polyethylene, a widely used plastic.
Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.
Ethenyl Acetate
Ethenyl acetate undergoes:
Polymerization: It polymerizes to form polyvinyl acetate, used in adhesives and paints.
Hydrolysis: Ethenyl acetate hydrolyzes to form acetic acid and ethylene.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes:
Esterification: It reacts with alcohols to form esters, such as methyl methacrylate.
Polymerization: It polymerizes to form polymethacrylic acid, used in various applications.
Scientific Research Applications
Ethene
Ethene is extensively studied for its role as a plant hormone regulating growth and ripening . It is also used in the production of polyethylene and other chemicals .
Ethenyl Acetate
Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used in the synthesis of other chemicals .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are important in the manufacture of resins, coatings, and adhesives . It is also used in drug delivery systems .
Mechanism of Action
Ethene
Ethene acts as a signaling molecule in plants, binding to ethylene receptors and initiating a cascade of events that regulate growth and development .
Ethenyl Acetate
Ethenyl acetate acts as a monomer in polymerization reactions, forming long polymer chains through radical mechanisms .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes polymerization through free radical mechanisms, forming polymers with various applications .
Comparison with Similar Compounds
Ethene
Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, making it more reactive and suitable for polymerization .
Ethenyl Acetate
Similar compounds include ethyl acetate and propyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its methyl group, which affects its polymerization properties .
Properties
CAS No. |
26375-31-5 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethene;ethenyl acetate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/2C4H6O2.C2H4/c1-3-6-4(2)5;1-3(2)4(5)6;1-2/h3H,1H2,2H3;1H2,2H3,(H,5,6);1-2H2 |
InChI Key |
AXICFBPWRAFPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=O)OC=C.C=C |
Related CAS |
26375-31-5 |
Origin of Product |
United States |
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